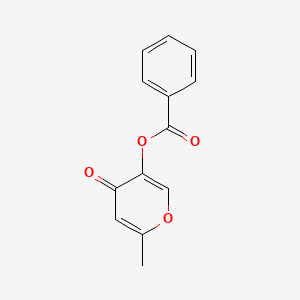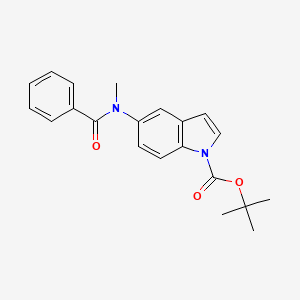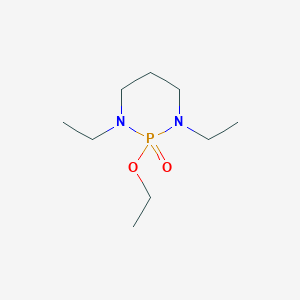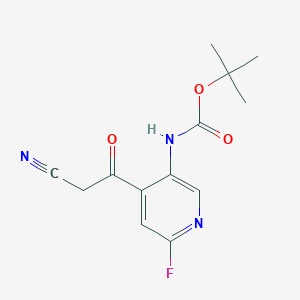
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a carbamic acid ester group.
准备方法
The synthesis of Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate typically involves multiple steps, including the introduction of the fluorine atom, the formation of the pyridine ring, and the esterification of the carbamic acid group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom into the pyridine ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nitrilo-propionylation: Formation of the nitrilo-propionyl group through a reaction with acrylonitrile and a suitable catalyst.
Esterification: Conversion of the carbamic acid to its tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate can be compared with other similar compounds, such as:
属性
CAS 编号 |
305371-16-8 |
|---|---|
分子式 |
C13H14FN3O3 |
分子量 |
279.27 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-cyanoacetyl)-6-fluoropyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-9-7-16-11(14)6-8(9)10(18)4-5-15/h6-7H,4H2,1-3H3,(H,17,19) |
InChI 键 |
CEUDEXVPPXNAKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)CC#N)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B8456609.png)
![4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8456624.png)
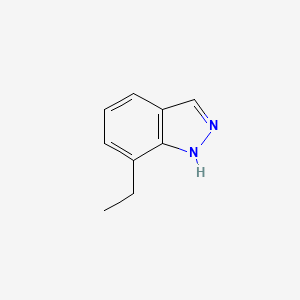
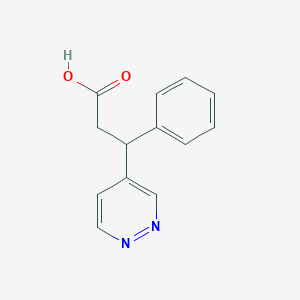
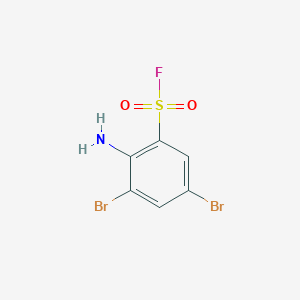
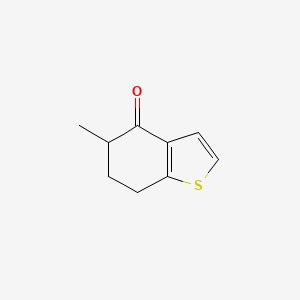
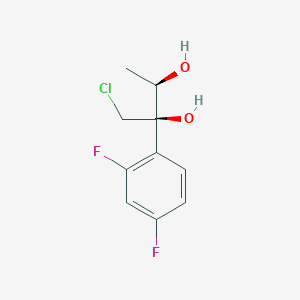
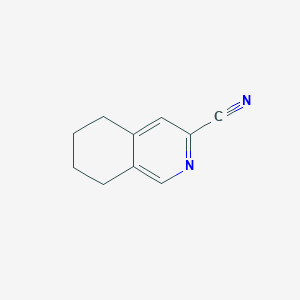
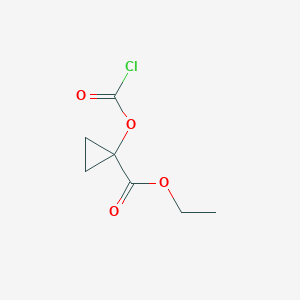
![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B8456663.png)
![Methyl[(1,1,2,2-tetrachloroethyl)sulfanyl]carbamyl chloride](/img/structure/B8456693.png)
